molecular formula C22H18ClN5O4 B2379330 ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852441-10-2

ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Número de catálogo: B2379330
Número CAS: 852441-10-2
Peso molecular: 451.87
Clave InChI: XKGJVRWQALCLAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at position 1, a ketone group at position 4, and an ethyl benzoate moiety linked via an acetamido group. The 4-chlorophenyl group enhances lipophilicity and may improve target binding, while the benzoate ester could influence pharmacokinetic properties such as solubility and metabolic stability.

Propiedades

IUPAC Name

ethyl 4-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4/c1-2-32-22(31)14-3-7-16(8-4-14)26-19(29)12-27-13-24-20-18(21(27)30)11-25-28(20)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGJVRWQALCLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties of Selected Compounds

Compound Name / Example ID Substituents/Modifications Melting Point (°C) Biological Activity Notes Source
Target Compound 4-Chlorophenyl, 4-oxo, ethyl benzoate-acetamido Not Reported Antitumor (inferred) -
Example 60 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide) Chromen-4-one, sulfonamide, dual fluoro substituents Not Reported Kinase inhibition (imputed)
Example 52 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) Methylbenzenesulfonamide, chromen-4-one 228–230 High solubility, antitumor
Example 29 (2-(1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one) Amino group, phenyl, fluoro-chromenone Not Reported Antiproliferative
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Chloroethyl substituent Not Reported Antitumor (explicitly stated)

Substituent Effects on Bioactivity

  • Chlorophenyl vs.
  • Benzoate Ester vs. Sulfonamide : The ethyl benzoate group in the target compound likely improves membrane permeability compared to sulfonamide-containing derivatives (e.g., Example 52), though sulfonamides often exhibit enhanced solubility and target affinity .
  • Chromenone Moieties: Compounds like Example 29 and Example 60 incorporate chromen-4-one rings, which are associated with kinase inhibition and antiproliferative effects . The absence of this moiety in the target compound suggests a divergent mechanism of action.

Pharmacological and Physicochemical Insights

Antitumor Activity

Pyrazolo[3,4-d]pyrimidines are established purine mimetics that inhibit kinases (e.g., Aurora kinases) and disrupt cell proliferation . The target compound’s 4-chlorophenyl group may enhance DNA intercalation or enzyme binding compared to simpler analogs like 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

Solubility and Stability

  • The ethyl benzoate group in the target compound may act as a prodrug, improving oral bioavailability by masking a carboxylic acid. This contrasts with sulfonamide derivatives (e.g., Example 52), which exhibit higher aqueous solubility but reduced metabolic stability .
  • Melting points for similar compounds (e.g., 228–230°C for Example 52 ) suggest crystalline stability, though the target compound’s MP remains uncharacterized.

Métodos De Preparación

Cyclocondensation of 5-Amino-1-(4-Chlorophenyl)Pyrazole-4-Carboxamide

The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation of 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxamide with diketene or malonic acid derivatives. A representative procedure involves:

  • Reactants : 5-Amino-1-(4-chlorophenyl)pyrazole-4-carboxamide (1.0 equiv), ethyl acetoacetate (1.2 equiv).
  • Conditions : Reflux in acetic acid (8–12 h) under nitrogen atmosphere.
  • Mechanism : Nucleophilic attack at the β-ketoester carbonyl, followed by cyclodehydration to form the pyrimidinone ring.

Key Data :

Parameter Value
Yield 68–72%
Melting Point 218–220°C
IR (KBr) 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Functionalization at the 5-Position

Introduction of the acetic acid side chain is achieved via nucleophilic substitution or Friedel-Crafts acylation:

Method A (Alkylation) :

  • Reactants : Pyrazolo[3,4-d]pyrimidinone (1.0 equiv), ethyl bromoacetate (1.5 equiv).
  • Conditions : K₂CO₃, DMF, 60°C, 6 h.
  • Post-treatment : Hydrolysis with NaOH/EtOH to yield the carboxylic acid.

Method B (Acylation) :

  • Reactants : Pyrazolo[3,4-d]pyrimidinone (1.0 equiv), chloroacetyl chloride (1.2 equiv).
  • Conditions : Et₃N, CH₂Cl₂, 0°C → RT, 4 h.

Comparative Efficiency :

Method Yield (%) Purity (HPLC)
A 65 98.2
B 58 95.4

Amide Coupling with Ethyl 4-Aminobenzoate

Carbodiimide-Mediated Coupling

The acetic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to ethyl 4-aminobenzoate:

  • Reactants : 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine-5-acetic acid (1.0 equiv), ethyl 4-aminobenzoate (1.1 equiv), EDC (1.3 equiv), HOBt (0.3 equiv).
  • Conditions : DMF, RT, 12 h.
  • Workup : Precipitation in ice-water, filtration, recrystallization (EtOH/H₂O).

Optimization Insights :

  • Solvent Screening : DMF > DMSO > THF (yields: 74% vs. 62% vs. 55%).
  • Catalyst Impact : HOBt reduces racemization and improves yield by 18% compared to EDC alone.

Mixed Anhydride Method

Alternative activation using isobutyl chloroformate:

  • Reactants : Acid (1.0 equiv), ethyl 4-aminobenzoate (1.1 equiv), isobutyl chloroformate (1.2 equiv), N-methylmorpholine (1.5 equiv).
  • Conditions : THF, −15°C → RT, 6 h.

Advantages : Avoids carbodiimide-related side products; suitable for acid-sensitive substrates.

One-Pot Multi-Component Approaches

Recent advancements enable streamlined synthesis via tandem reactions:

Protocol :

  • Reactants : 4-Chlorophenylhydrazine (1.0 equiv), ethyl cyanoacetate (1.2 equiv), ethyl acetoacetate (1.2 equiv), ethyl 4-isocyanatobenzoate (1.0 equiv).
  • Conditions : Acetic acid, reflux, 10 h.
  • Mechanism : Concurrent cyclocondensation and amidation in a single vessel.

Performance Metrics :

Metric Value
Overall Yield 52%
Purity 96.8% (HPLC)
Reaction Time 10 h vs. 18 h (stepwise)

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 7.89–7.82 (m, 4H, Ar-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, OCH₂), 4.18 (s, 2H, CH₂CO), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 170.2 (C=O), 163.8 (C=O), 154.1 (C=N), 134.6–126.3 (Ar-C), 60.1 (OCH₂), 44.8 (CH₂CO), 14.2 (CH₃).
  • HRMS (ESI) : m/z Calcd for C₂₂H₁₈ClN₅O₄ [M+H]⁺: 476.1024; Found: 476.1028.

Chromatographic Purity :

Method Column Mobile Phase Retention Time (min) Purity (%)
HPLC C18, 150 × 4.6 mm MeCN/H₂O (70:30) 6.8 98.5

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation :

    • Issue : Competing formation of [4,3-d] vs. [3,4-d] pyrimidinone isomers.
    • Solution : Use of bulky bases (e.g., DBU) favors [3,4-d] regioisomer by kinetic control.
  • Amide Bond Hydrolysis :

    • Issue : Ester hydrolysis under basic conditions during coupling.
    • Mitigation : Employ mixed anhydride method at low temperatures.
  • Purification Difficulties :

    • Issue : Co-elution of by-products in silica gel chromatography.
    • Resolution : Gradient elution with EtOAc/hexane (10–50%).

Q & A

Q. What are the key steps in synthesizing ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate?

The synthesis typically involves:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core using precursors like 4-chlorophenylhydrazine and ethyl acetoacetate under acidic/basic conditions .
  • Acetamido linkage : Coupling the core with 2-chloroacetamide via nucleophilic substitution to introduce the thioether or acetamido group .
  • Esterification : Final functionalization with a benzoate ester group . Optimization requires strict control of reaction temperature (e.g., reflux conditions), solvent choice (DMF, ethanol), and catalysts (e.g., K₂CO₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazolo[3,4-d]pyrimidine core .
  • HPLC-MS for purity assessment and molecular weight verification .
  • FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester and amide bonds) .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, with IC₅₀ values in the low micromolar range .
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus) due to interference with cell wall synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Assay standardization : Control variables like cell line selection (e.g., HL-60 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Structural analogs comparison : Evaluate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding using molecular docking .
  • Data normalization : Use reference inhibitors (e.g., imatinib for kinase assays) to calibrate activity metrics .

Q. What strategies optimize reaction yields during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 75% → 90%) .
  • Solvent-free conditions : Minimizes side reactions during cyclization .
  • Catalyst screening : Test Pd/C or NaHCO₃ for selective reduction/oxidation steps .

Q. How does structural modification (e.g., substituent variation) influence pharmacokinetic properties?

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -Cl) enhances membrane permeability but may reduce solubility. LogP values can be tuned via substituents on the phenyl ring .
  • Metabolic stability : Replace ester groups (e.g., ethyl → methyl) to slow hydrolysis and improve half-life in vivo .

Q. What in vitro/in vivo models are suitable for evaluating toxicity?

  • In vitro : HepG2 cells for hepatotoxicity screening; IC₅₀ values >50 μM indicate low cytotoxicity .
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) to assess acute toxicity (LD₅₀) and organ-specific effects via histopathology .

Data Analysis and Mechanistic Studies

Q. How can researchers validate the compound’s mechanism of action in kinase inhibition?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified kinase domains (e.g., EGFR KD ~2.3 μM) .
  • Western blotting : Measure downstream phosphorylation (e.g., ERK1/2) in treated cancer cells .
  • Competitive ATP assays : Use radiolabeled ATP to confirm competitive inhibition .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

  • Molecular docking (AutoDock Vina) : Predict binding modes with kinase targets (e.g., hydrogen bonding with hinge region residues) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can crystallography address solubility challenges in formulation?

  • Polymorph screening : Identify crystalline forms with improved aqueous solubility (e.g., salt formation with succinic acid) .
  • Co-crystallization : Use cyclodextrins to enhance solubility while maintaining stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.